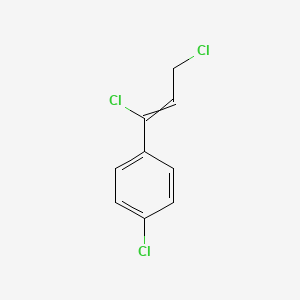
1-Chloro-4-(1,3-dichloroprop-1-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(1,3-dichloroprop-1-en-1-yl)benzene is an organochlorine compound characterized by the presence of a benzene ring substituted with a chloro group and a 1,3-dichloroprop-1-en-1-yl group
準備方法
The synthesis of 1-Chloro-4-(1,3-dichloroprop-1-en-1-yl)benzene typically involves the chlorination of benzene derivatives. One common method includes the reaction of 1,3-dichloropropene with chlorobenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-Chloro-4-(1,3-dichloroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents include sodium hydroxide (NaOH) and other nucleophiles.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized products.
Reduction Reactions: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
科学的研究の応用
1-Chloro-4-(1,3-dichloroprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to act as a precursor for more active compounds.
作用機序
The mechanism of action of 1-Chloro-4-(1,3-dichloroprop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include disruption of cellular signaling and metabolic processes, contributing to its biological effects.
類似化合物との比較
1-Chloro-4-(1,3-dichloroprop-1-en-1-yl)benzene can be compared with other similar compounds such as:
1,3-Dichloropropene: A related compound used primarily as a pesticide. It shares similar reactivity but differs in its specific applications and chemical properties.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene:
Chlorobenzene: A simpler compound that serves as a starting material for the synthesis of more complex derivatives, including this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
81234-46-0 |
|---|---|
分子式 |
C9H7Cl3 |
分子量 |
221.5 g/mol |
IUPAC名 |
1-chloro-4-(1,3-dichloroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H7Cl3/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-5H,6H2 |
InChIキー |
CVRSPQFURPBQPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=CCCl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)

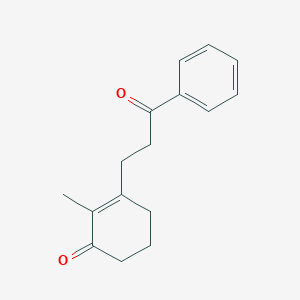
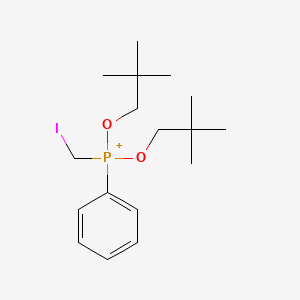
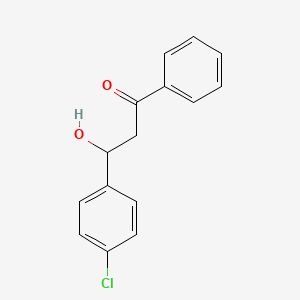

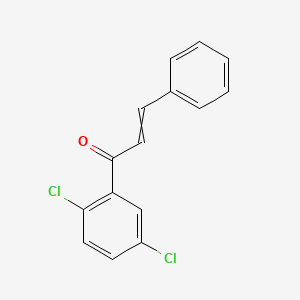
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)
![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)
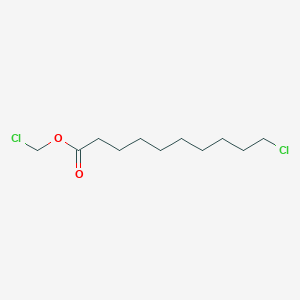
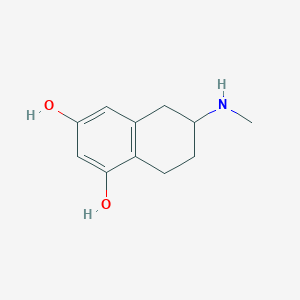
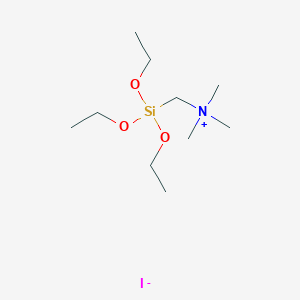
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
